molecular formula C15H13F3N2O5 B2560545 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396869-80-9

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2560545
CAS RN: 1396869-80-9
M. Wt: 358.273
InChI Key: FMZUBNFCTDNBIX-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .


Synthesis Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . Because of its partial aromatic character, furan’s behavior is intermediate between that of an enol ether and an aromatic ring .


Chemical Reactions Analysis

Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied. The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of b-dicarbonyl compounds and a .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Inhibition of urease activity is crucial in various contexts, including agriculture (to reduce nitrogen loss from fertilizers) and medicine (to combat infections caused by urease-producing bacteria). Research has shown that certain derivatives of this compound exhibit potent urease inhibition. Notably, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s) demonstrated significant inhibitory effects with IC50 values of 16.13 μM and 18.75 μM, respectively, compared to the reference drug thiourea .

Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives

The compound’s furan moiety can be leveraged for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. Researchers have developed a novel method based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions. These derivatives hold promise for various applications, including drug design and organic synthesis .

Furan Platform Chemicals

Beyond its specific derivatives, the furan scaffold itself serves as a valuable platform chemical. Furfural and 5-hydroxymethylfurfural (HMF) are directly derived from biomass and find applications in biofuels, plastics, and pharmaceuticals. Additionally, 2,5-furandicarboxylic acid (FDCA), another furan-based compound, has potential as a renewable monomer for biodegradable plastics .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZUBNFCTDNBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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